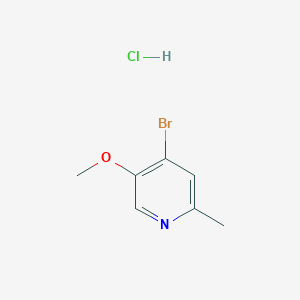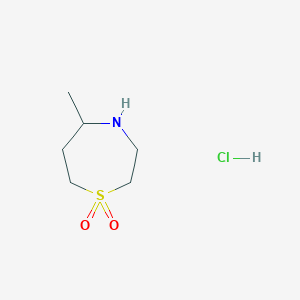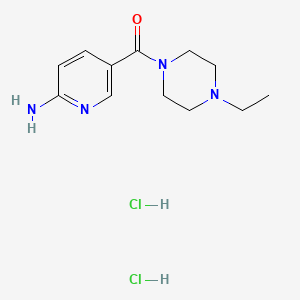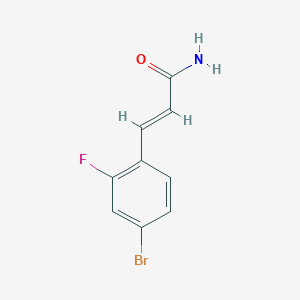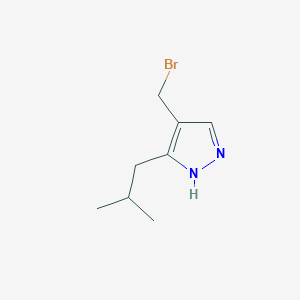
4-(bromomethyl)-3-isobutyl-1H-pyrazole
Descripción general
Descripción
4-(Bromomethyl)-3-isobutyl-1H-pyrazole, or 4BIPy, is a heterocyclic compound belonging to the family of pyrazoles. It is a member of the pyrazole class of compounds, which are characterized by their five-membered ring structure containing three nitrogen atoms and two carbon atoms. 4BIPy is a synthetic compound, meaning it is not found naturally in nature, and has a wide range of applications in scientific research, including in biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
Pyrazole-containing compounds, such as "4-(bromomethyl)-3-isobutyl-1H-pyrazole," have been utilized as ligands to stabilize metal complexes used as pre-catalysts in cross-coupling reactions like the Suzuki–Miyaura cross-coupling. These ligands' bulky nature allows for fine-tuning the electrophilic and steric properties of the metal complexes, enhancing the efficiency of these catalytic processes (Ocansey et al., 2018).
Antimicrobial and Antitumor Activity
Compounds derived from "4-(bromomethyl)-3-isobutyl-1H-pyrazole" have shown potential in biomedical applications, including moderate tuberculostatic activity and the synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives as potential agents against A549 lung cancer cells. These derivatives inhibit cell growth in a dosage- and time-dependent manner, indicating their potential as therapeutic agents (Ivanova et al., 2011; Jin-hua Zhang et al., 2008).
Materials Science
In materials science, "4-(bromomethyl)-3-isobutyl-1H-pyrazole" derivatives have been explored for their inhibitive properties in corrosion prevention and surface morphology studies. These studies focus on the heterocyclic diazoles' ability to inhibit iron corrosion in acidic environments, which is crucial for extending the lifespan of metal-based structures (Babić-Samardžija et al., 2005).
Fluorescence and Imaging
A bifunctional chelate intermediate of time-resolved fluorescence immunoassay, "4-bromo-2,6-bis(3-(bromomethyl)-1H-pyrazol-1-yl)pyridine," derived from "4-(bromomethyl)-3-isobutyl-1H-pyrazole," has been prepared, showcasing its application in enhancing diagnostic assays through improved fluorescence imaging techniques (Pang Li-hua, 2009).
Chemical Synthesis and Evaluation
Various synthetic pathways have been developed to create complex molecules from "4-(bromomethyl)-3-isobutyl-1H-pyrazole," leading to new compounds with significant antimicrobial and antitumor evaluation. These pathways involve multifaceted reactions, highlighting the chemical versatility and potential pharmaceutical applications of these pyrazole derivatives (Hassaneen et al., 2019).
Propiedades
IUPAC Name |
4-(bromomethyl)-5-(2-methylpropyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN2/c1-6(2)3-8-7(4-9)5-10-11-8/h5-6H,3-4H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKGNPMZLVFYNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C=NN1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(bromomethyl)-3-isobutyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



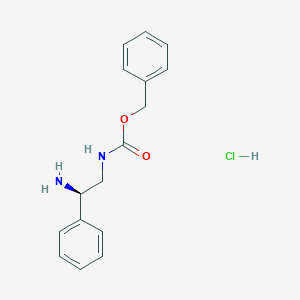

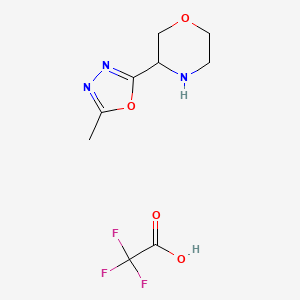
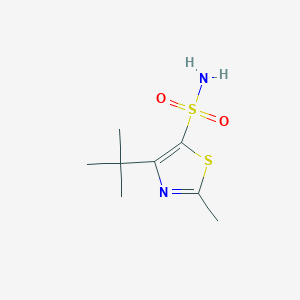
![[4-(Prop-1-yn-1-ylsulfanyl)phenyl]methanol](/img/structure/B1383008.png)

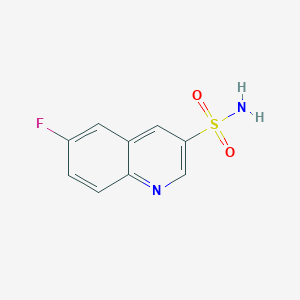
![3-[(1,1,1-Trifluoropropan-2-yl)oxy]azetidine hydrochloride](/img/structure/B1383014.png)
